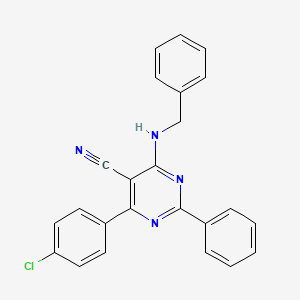
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate, commonly known as EAFC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EAFC is a member of the cyclobutane family, which is known for its unique structural properties and diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
科学的研究の応用
EAFC has shown promising results in various scientific research applications, including chemical biology, bioorthogonal chemistry, and medicinal chemistry. The azide group in EAFC can be selectively labeled with various probes, such as fluorescent dyes and biotin, to study biological processes and protein interactions. In addition, EAFC can be used as a bioorthogonal reagent to specifically label and track biomolecules in living cells and organisms. Furthermore, EAFC has potential applications in medicinal chemistry, particularly in the development of new drugs for cancer and infectious diseases.
作用機序
The mechanism of action of EAFC involves the cycloaddition reaction between the azide group in EAFC and an alkyne or cyclooctyne functional group in the target biomolecule. This reaction is known as the Huisgen cycloaddition or click chemistry and is highly selective and efficient. The resulting triazole linkage is stable and bioorthogonal, allowing for specific labeling and tracking of biomolecules without interfering with biological processes.
Biochemical and Physiological Effects:
EAFC has been shown to have low toxicity and minimal effects on biochemical and physiological processes. In vitro studies have shown that EAFC does not significantly affect cell viability or proliferation and does not induce apoptosis or necrosis. In vivo studies have also shown that EAFC is well-tolerated and does not cause significant changes in physiological parameters, such as blood pressure, heart rate, and body temperature.
実験室実験の利点と制限
EAFC has several advantages for lab experiments, including its high selectivity, efficiency, and stability. EAFC can be used in a wide range of biological systems, including cells, tissues, and organisms, and can be easily conjugated with various probes and biomolecules. However, EAFC also has some limitations, including its sensitivity to moisture and oxygen, which can affect its stability and reactivity. In addition, the reaction between EAFC and the target biomolecule may be affected by steric hindrance or electronic effects, which can reduce the efficiency and selectivity of the reaction.
将来の方向性
EAFC has significant potential for future research and applications in various fields, including chemical biology, bioorthogonal chemistry, and medicinal chemistry. Some possible future directions for EAFC research include:
1. Development of new EAFC derivatives with improved stability, reactivity, and selectivity for specific biological targets.
2. Exploration of the potential applications of EAFC in imaging and diagnostic techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
3. Investigation of the potential therapeutic applications of EAFC in the development of new drugs for cancer and infectious diseases.
4. Optimization of the reaction conditions and protocols for the use of EAFC in various biological systems, including cells, tissues, and organisms.
Conclusion:
In conclusion, EAFC is a promising chemical compound with significant potential for scientific research and applications in various fields. Its unique structural properties and high selectivity and efficiency make it a valuable tool for studying biological processes and developing new drugs and diagnostic techniques. However, further research is needed to fully explore the potential of EAFC and to overcome its limitations and challenges.
合成法
EAFC can be synthesized using various methods, including the reaction of ethyl cyclobutane-1-carboxylate with sodium azide, followed by the reaction of the resulting intermediate with fluorine gas. The reaction is typically carried out in the presence of a catalyst, such as copper(I) bromide or silver trifluoromethanesulfonate, and under specific conditions, including low temperature and anhydrous conditions. The yield of EAFC can be improved by optimizing the reaction conditions and using high-purity reagents.
特性
IUPAC Name |
ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FN3O2/c1-2-14-7(13)6-3-8(9,4-6)5-11-12-10/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYZTVRTVQZMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN=[N+]=[N-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(azidomethyl)-3-fluorocyclobutane-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

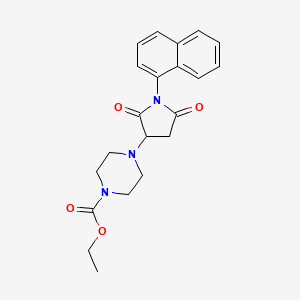
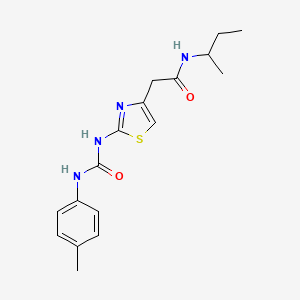

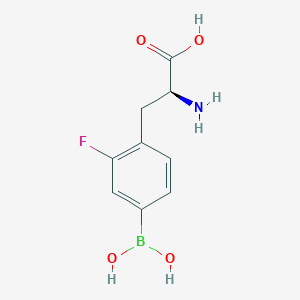
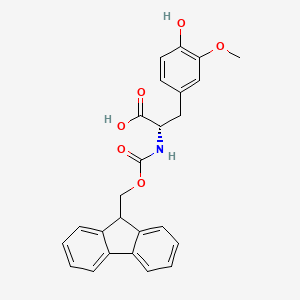
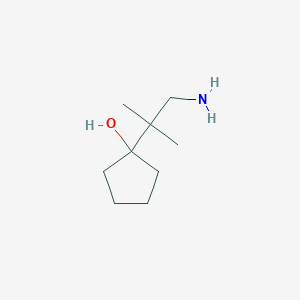

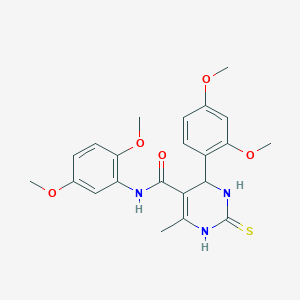
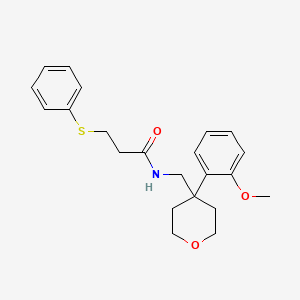
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine](/img/structure/B2909383.png)
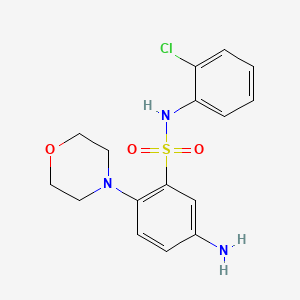
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2909390.png)
